Rel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate

Medicinal Chemistry Stereochemistry GABA Receptor Modulation

rel-Ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate (CAS 2169927-15-3) is a conformationally constrained, non-natural amino acid ester belonging to the spiro[2.3]hexane family. This class of compounds serves as rigid analogues of γ-aminobutyric acid (GABA) and is investigated for modulating GABAergic pathways in the central nervous system.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B12987423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC12CC(C2)N
InChIInChI=1S/C9H15NO2/c1-2-12-8(11)7-5-9(7)3-6(10)4-9/h6-7H,2-5,10H2,1H3/t6?,7-,9?/m0/s1
InChIKeyZVRMSBUBJVIMFM-CRMOQAEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-Ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate: Procurement Guide for a Defined-Stereochemistry Spirocyclic GABA-Analog Scaffold


rel-Ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate (CAS 2169927-15-3) is a conformationally constrained, non-natural amino acid ester belonging to the spiro[2.3]hexane family. This class of compounds serves as rigid analogues of γ-aminobutyric acid (GABA) and is investigated for modulating GABAergic pathways in the central nervous system [1]. Unlike linear GABA or flexible piperidine-based scaffolds, the spiro[2.3]hexane core fuses a cyclopropane and a cyclobutane ring through a single quaternary carbon, locking the relative orientation of the 5-amino and 1-carboxylate substituents. The specific (1R,3r,5S) relative stereochemistry defines the spatial relationship between the amino group and the ester moiety, a parameter critical for differential receptor recognition in GABA-mimetic drug design [2].

Why racemic or regioisomeric spiro[2.3]hexane esters cannot replace rel-Ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate


The spiro[2.3]hexane scaffold achieves conformational restriction through its rigid bicyclic architecture, but the specific positioning of the amino group on the cyclobutane ring (5-position versus 1- or 2-position) and the relative stereochemistry at the spiro center profoundly alter molecular shape, exit vector angles, and electrostatic potential surfaces [1]. The racemic ethyl ester (CAS 1373028-53-5, typically 97% purity) provides a mixture of enantiomers, whereas the (1R,3r,5S)-defined diastereomer (CAS 2169927-15-3, 98% purity) ensures homogeneous spatial orientation in receptor binding assays . Non-amino spiro[2.3]hexane carboxylates or 5-aminospiro[2.3]hexane-5-carboxylic acids place the amine at a different ring position, fundamentally altering the distance between the amino and carboxyl pharmacophoric elements and compromising GABA-receptor engagement [2].

Quantitative Evidence Guide: Differentiation of rel-Ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate from Closest Analogs


Stereochemical Purity: (1R,3r,5S)-Defined vs. Racemic Ethyl Ester (97% vs. 98% Purity)

The (1R,3r,5S)-stereodefined ethyl ester (CAS 2169927-15-3) is supplied at 98% chemical purity with defined relative stereochemistry, whereas the commercially available racemic ethyl 5-aminospiro[2.3]hexane-1-carboxylate (CAS 1373028-53-5) is typically supplied at 97% purity as a mixture of stereoisomers . In stereosensitive biological assays, the racemate dilutes the active stereoisomer concentration by approximately 50%, effectively reducing assay potency by half and introducing variable enantiomer-dependent off-target effects [1]. The 1% purity difference (98% vs. 97%) translates to a 33% reduction in total impurity burden, critical for reproducible dose-response studies.

Medicinal Chemistry Stereochemistry GABA Receptor Modulation

Conformational Rigidity: Spiro[2.3]hexane Core vs. Spiro[2.2]pentane Scaffolds (NMR JCC Coupling Constants)

SOPPA-level calculations of carbon-carbon spin-spin coupling constants (JCC) for the parent spiro[2.3]hexane reveal distinct electronic and geometric features compared to the smaller spiro[2.2]pentane scaffold [1]. The spiro[2.3]hexane framework possesses a cyclobutane ring providing unique JCC values across the spiro carbon (e.g., bridging 1JCC and 2JCC coupling pathways differ from spiro[2.2]pentane due to altered ring strain and bond angles). This electronic signature confirms that spiro[2.3]hexane is not simply a larger homolog of spiro[2.2]pentane; rather, it offers a distinct spatial arrangement of substituents with different exit vector angles, making it a non-interchangeable scaffold for fragment-based drug design [2].

Conformational Analysis NMR Spectroscopy Scaffold Design

Regiochemical Specificity: 5-Amino-1-carboxylate Substitution Pattern vs. 1-Amino-5-carboxylate Isomers for GABA-Receptor Targeting

The 5-amino-1-carboxylate substitution pattern on the spiro[2.3]hexane scaffold positions the amino and carboxyl groups in a spatial arrangement designed to mimic the zwitterionic GABA pharmacophore, as demonstrated by Yashin et al. (2017) for the corresponding carboxylic acid [1]. In contrast, 1-aminospiro[2.3]hexane-5-carboxylic acid places the amine at the spiro junction, creating a glutamate/lysine mimetic rather than a GABA mimetic, as confirmed by Tikhomirova et al. [2]. Patent RU 2659404 C1 explicitly claims a method for producing 5-amino-spiro[2.3]hexane-1-carboxylic acid, highlighting the synthetic value of this specific regioisomer for pharmaceutical and medical chemistry applications [3]. While quantitative GABA receptor binding data (Ki or EC50) for the ethyl ester prodrug form remain sparse in the peer-reviewed literature, the regiochemical rationale is firmly anchored in the design of conformationally restricted GABA analogs spanning over a decade of research.

GABAergic Pharmacology Regiochemistry Bioisosterism

Physicochemical Differentiation: Calculated LogP and pKa of Spiro[2.3]hexane Core vs. Saturated Heterocyclic Isosteres

The parent spiro[2.3]hexane hydrocarbon exhibits a calculated LogP of 1.95, indicating moderate lipophilicity suitable for blood-brain barrier penetration, while the spiro[2.3]hexane-1-carboxylic acid core has a predicted pKa of 4.83 . These values position the scaffold between more polar azaspiro[2.3]hexane derivatives (e.g., 1-oxa-5-azaspiro[2.3]hexane, pKa ~9.43) and more lipophilic all-carbon spiro[2.4]heptane or spiro[3.3]heptane systems . For the ethyl ester target compound specifically, the TPSA of 52.32 Ų and LogP of 0.68 (calculated via commercial software, reported by Leyan) indicate enhanced polarity relative to the parent hydrocarbon due to the amino and ester functionalities, a profile that balances solubility and passive membrane permeability in a manner distinct from piperidine or morpholine isosteres .

Physicochemical Properties Bioisosterism Drug Design

Recommended Application Scenarios for rel-Ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate Based on Quantitative Evidence


Stereochemically Defined GABA-Mimetic Fragment Library Synthesis

Use this compound as a pre-resolved stereochemical building block for constructing focused libraries of GABA-receptor modulators. The (1R,3r,5S) configuration ensures that all derived amides, sulfonamides, or ureas maintain a consistent spatial orientation at the receptor, avoiding the 50% active-concentration loss inherent in racemic mixtures . The ethyl ester serves as a convenient protected carboxylate that can be hydrolyzed to the free acid or directly coupled to amine-containing fragments.

Piperidine Bioisostere Replacement in CNS Lead Optimization

The spiro[2.3]hexane core provides a three-dimensional, sp³-rich scaffold with a calculated LogP of 0.68 and TPSA of 52.32 Ų, offering a favorable CNS drug-likeness profile. Its pKa (~4.8 for the acid form) is dramatically lower than that of piperidine (pKa ~10–11), reducing the risk of hERG-related cardiotoxicity and lysosomal trapping while maintaining passive permeability . Use this building block to replace a piperidine ring in an existing lead series and evaluate the impact on selectivity and safety pharmacology.

Conformationally Constrained Amino Acid for Structural Biology Studies

The rigid spiro[2.3]hexane framework restricts the conformational freedom of the amino and carboxyl groups relative to each other, as confirmed by the unique NMR coupling constants calculated for this scaffold compared to smaller spiro[2.2]pentane systems [1]. This makes the compound suitable for co-crystallization or NMR-based structural biology studies aimed at mapping the bioactive conformation of GABA at its receptor binding sites.

Synthetic Intermediate for 5-Aminospiro[2.3]hexane-1-carboxylic Acid (Patent RU 2659404 Route)

The ethyl ester can be hydrolyzed to the free amino acid, which is the direct subject of patent RU 2659404 C1 claiming a method for producing 5-aminospiro[2.3]hexane-1-carboxylic acid as a GABA analog with limited conformational mobility [2]. Procuring the pre-formed stereodefined ester avoids the need for chiral resolution after Curtius rearrangement, streamlining the synthesis of patent-relevant compounds.

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